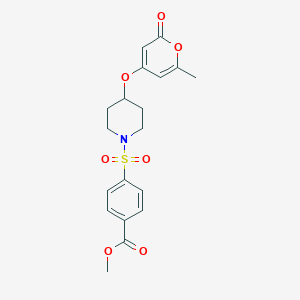

methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

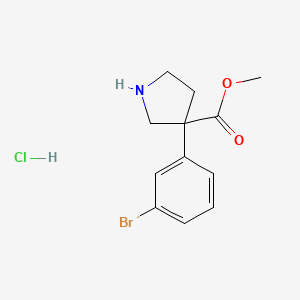

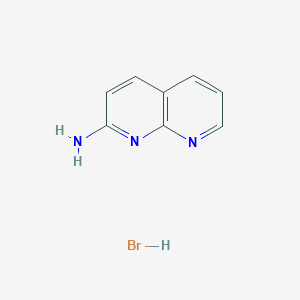

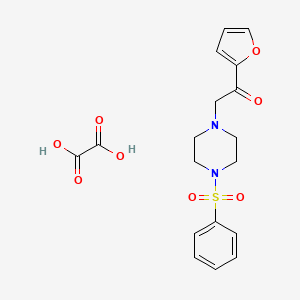

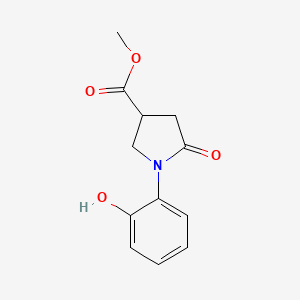

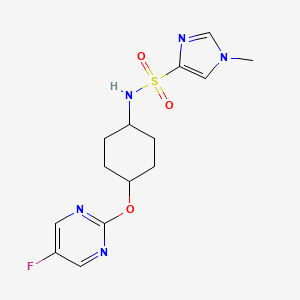

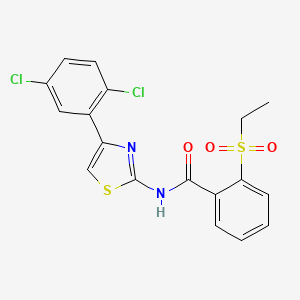

The compound appears to contain a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms . The pyran ring in this compound is substituted with a methyl group and an oxo group, making it a 2-oxo-2H-pyran . This structure is further substituted with a piperidinylsulfonyl group and a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyran ring provides a rigid, planar structure, while the piperidine ring introduces a flexible, non-planar element . The sulfonyl group is a strong electron-withdrawing group, which would affect the electronic distribution in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar sulfonyl and carboxylate groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocycles : A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles, including pyrazoles, isoxazoles, and pyrimidinethiones, by reacting similar compounds with various reagents. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (El‐Emary, Al-muaikel, & Moustafa, 2002).

Iron(II) Complexes Study : Cook, Kulmaczewski, Barrett, and Halcrow (2015) examined the use of similar sulfur-containing compounds in creating Iron(II) complexes. This research demonstrates the compound's potential in developing materials with unique properties like spin-crossover and crystallographic phase changes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Applications in Organic Chemistry

Oxidation of Carbohydrates : Onodera, Hirano, and Kashimura (1968) explored the use of methyl sulfoxide containing phosphorus pentaoxide for the oxidation of secondary alcohol groups in carbohydrates. This research highlights the compound's role in facilitating chemical reactions in organic synthesis (Onodera, Hirano, & Kashimura, 1968).

Reactions of Keto Esters : Colantoni, D. Maio, Vecchi, Zeuli, and Quagliata (1978) investigated the stereochemistry of Grignard reactions on similar compounds, emphasizing its use in understanding reaction mechanisms and synthesis in organic chemistry (Colantoni, D. Maio, Vecchi, Zeuli, & Quagliata, 1978).

Biomedical Research and Drug Delivery

Drug Delivery Research : Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, and Therrien (2010) studied the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, indicating the potential use of similar compounds in drug delivery systems (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Synthesis of Hybrid Compounds for Pharmacological Applications : Ivanova, Kanevskaya, and Fedotova (2019) utilized similar compounds for synthesizing hybrid systems with pharmacophoric fragments, indicating its use in developing new pharmaceuticals (Ivanova, Kanevskaya, & Fedotova, 2019).

Analytical Chemistry and Material Science

Sulfoxide Thermolysis Study : Bänziger, Klein, and Rihs (2002) investigated the sulfoxide thermolysis of diastereoisomeric compounds, which contributes to the understanding of reaction mechanisms important in analytical chemistry and material science (Bänziger, Klein, & Rihs, 2002).

Cyclization Reactions : Ukrainets, Petrushova, Davidenko, and Grinevich (2014) studied the cyclization of similar compounds, an important reaction in the synthesis of complex molecules used in various scientific applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to weakly activate caspases-3, -8, and -9 in hl-60 cells . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific data . Based on the activation of caspases, it can be hypothesized that this compound might induce apoptosis or programmed cell death .

Biochemical Pathways

The activation of caspases suggests that the compound could be involved in the apoptosis pathway .

Result of Action

The activation of caspases suggests that the compound might induce apoptosis or programmed cell death .

properties

IUPAC Name |

methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7S/c1-13-11-16(12-18(21)26-13)27-15-7-9-20(10-8-15)28(23,24)17-5-3-14(4-6-17)19(22)25-2/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZHAJRKLFYQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2989584.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

![Ethyl 5-(2-methoxyacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989595.png)

![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)